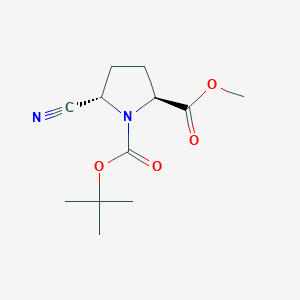
1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl ester, also known as Boc-L-Proline cyanomethyl ester, is a chemical compound that is commonly used in scientific research. This compound is a derivative of proline, which is an amino acid that plays a crucial role in protein synthesis. Boc-L-Proline cyanomethyl ester is synthesized using a specific method and has various applications in scientific research, including its use in the study of biochemical and physiological effects, its mechanism of action, and its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester is not fully understood. However, it is known to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of proline-containing peptides. This inhibition results in increased levels of proline-containing peptides, which can be used to study their function and structure.
Biochemical and Physiological Effects:
1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester has various biochemical and physiological effects. This compound is known to inhibit the activity of DPP-IV, which is involved in the regulation of glucose metabolism. This inhibition can lead to increased insulin secretion and improved glucose tolerance. Additionally, 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester has been shown to have anti-inflammatory properties, which may have therapeutic potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester has several advantages for use in lab experiments. This compound is readily available, relatively inexpensive, and easy to synthesize. Additionally, it is stable under a wide range of conditions, making it suitable for use in various experiments. However, there are also limitations to its use. For example, 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester is not soluble in water, which can make it challenging to use in aqueous solutions. Additionally, this compound can be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester in scientific research. One potential application is in the development of new therapies for diseases such as diabetes and inflammation. Additionally, this compound could be used to study the structure and function of proline-containing peptides, which could lead to the development of new drugs and therapies. Another potential direction is the use of 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester in the development of new techniques for the synthesis of proline-containing peptides, which could improve the efficiency and yield of peptide synthesis.
Conclusion:
In conclusion, 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester is a chemical compound that has various applications in scientific research. This compound is synthesized using a specific method and is used in the study of biochemical and physiological effects, its mechanism of action, and its advantages and limitations in lab experiments. While there are still many unanswered questions about the mechanism of action of this compound, it has the potential to be a valuable tool in the study of proline-containing peptides and the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester involves a multi-step process that begins with the protection of the proline amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the reaction of the protected proline with cyanomethyl ester, which results in the formation of 1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester. The final product is then purified using various techniques such as chromatography.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-5beta-cyano-L-proline methyl estere cyanomethyl ester has various applications in scientific research. One of the most significant uses of this compound is in the study of the mechanism of action of proline-containing peptides. This compound is used as a building block in the synthesis of proline-containing peptides, which are used to study the function and structure of proteins.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVGSUDWMVQKW-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
![1-benzoyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-3-carboxamide](/img/structure/B6640658.png)
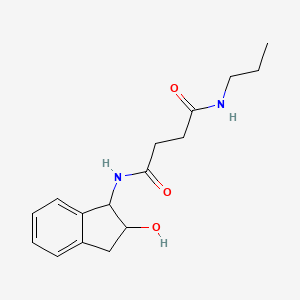
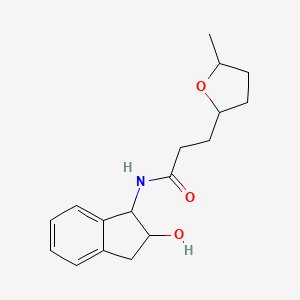
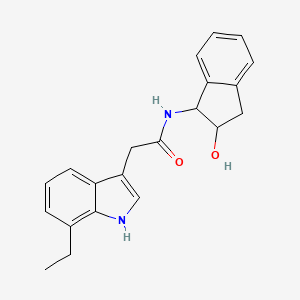
![5-tert-butyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6640693.png)
![5-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide](/img/structure/B6640696.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6640701.png)
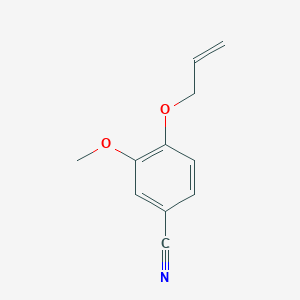
![6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine](/img/structure/B6640711.png)
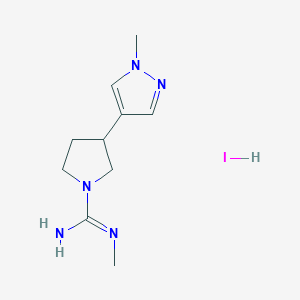
![2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methyl]-1-propan-2-ylguanidine;hydroiodide](/img/structure/B6640730.png)